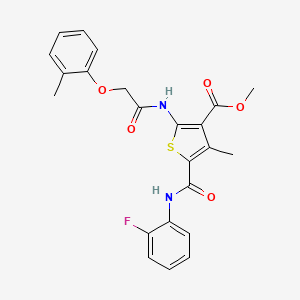
2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrimidinone derivative and a sugar moiety.
Glycosylation Reaction: The key step involves the glycosylation of the pyrimidinone base with a protected sugar derivative under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as polymerases or kinases.
相似化合物的比较
Similar Compounds
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-beta-D-arabinofuranosyl)-
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-methyl-beta-D-arabinofuranosyl)- lies in its specific structural modifications, which can enhance its stability, bioavailability, and therapeutic efficacy compared to other nucleoside analogs.
属性
分子式 |
C10H15N3O4 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-8(15)6(4-14)17-9(5)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6+,8-,9+/m0/s1 |
InChI 键 |
DYPDKNUWDNOWPU-JWIUVKOKSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
规范 SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)




![{[4-Methyl-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12069078.png)
![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)

